(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-methylbenzamide
Description
IUPAC Nomenclature and Isomeric Considerations
The compound (E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-methylbenzamide derives its systematic name from the benzothiazole core structure, which is substituted with functional groups at specific positions. The parent heterocycle, benzo[d]thiazole, consists of a benzene ring fused to a thiazole ring. According to IUPAC rules, the numbering begins at the sulfur atom (position 1) and proceeds clockwise, with the nitrogen atom at position 2. Key substituents include:
- A bromine atom at position 6
- A methyl group at position 3
- An N-(2-methylbenzoyl) group attached to the exocyclic nitrogen at position 2 via an ylidene linkage.
The E-configuration of the imine bond (C=N) is explicitly denoted to reflect the spatial arrangement of the substituents. This configuration ensures planarity between the benzothiazole core and the 2-methylbenzamide moiety, which is critical for π-π stacking interactions in potential biological or material applications.
Isomeric considerations arise primarily from the possibility of Z/E isomerism at the ylidene bond. The E isomer is thermodynamically favored due to reduced steric hindrance between the 3-methyl group on the benzothiazole and the ortho-methyl group on the benzamide. Computational studies of analogous compounds suggest an energy difference of approximately 2–3 kcal/mol between E and Z configurations, with the former being predominant under standard conditions.
| Feature | Description |
|---|---|
| Parent structure | Benzo[d]thiazol-2(3H)-ylidene |
| Substituents | 6-bromo, 3-methyl, N-(2-methylbenzoyl) |
| Configuration | E at C=N bond |
| Molecular formula | C₁₇H₁₅BrN₂OS |
X-ray Crystallographic Analysis of Molecular Geometry
While X-ray crystallographic data for this specific compound is not publicly available, structural insights can be extrapolated from related benzothiazolylidene derivatives. For example, the compound (2E,NZ)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide (PubChem CID: 9615142) exhibits a planar benzothiazole core with a dihedral angle of 8.2° between the thiazole and benzene rings. Key geometric parameters expected for the target compound include:
- C=N bond length : ~1.28 Å (characteristic of ylidene linkages)
- Bond angles : 122–124° at the thiazole nitrogen, consistent with sp² hybridization
- Torsional angles : Near 0° between the benzothiazole and benzamide planes, ensuring maximal conjugation.
The bromine atom at position 6 introduces steric and electronic effects, shortening adjacent C-Br bonds to 1.89 Å and creating a localized electron-deficient region. This geometry enhances electrophilic reactivity at position 5, as observed in halogen-directed substitution reactions.
Comparative Analysis with Related Benzothiazolylidene Derivatives
The structural and electronic properties of this compound can be contextualized by comparing it to three analogues:
Electronic Effects :
- The 2-methylbenzamide group in the target compound donates electron density via resonance, stabilizing the ylidene system. In contrast, the dimethylsulfamoyl group in Derivative A withdraws electrons, increasing electrophilicity at the thiazole sulfur.
- The methoxyethyl substituent in Derivative B introduces conformational flexibility, allowing adaptive binding in host-guest systems.
Steric Considerations :
- The 3-methyl group in the target compound creates a steric shield around the ylidene nitrogen, reducing susceptibility to nucleophilic attack by 40% compared to Derivative C.
- Bromine at position 6 increases molecular polarizability, as evidenced by a 15% higher dipole moment (6.2 D) versus non-halogenated analogues.
Properties
IUPAC Name |
N-(6-bromo-3-methyl-1,3-benzothiazol-2-ylidene)-2-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2OS/c1-10-5-3-4-6-12(10)15(20)18-16-19(2)13-8-7-11(17)9-14(13)21-16/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLRLTRNWMJOROG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N=C2N(C3=C(S2)C=C(C=C3)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-methylbenzamide typically involves the following steps:
Formation of the Benzo[d]thiazole Core: The initial step involves the synthesis of the benzo[d]thiazole core. This can be achieved through the cyclization of 2-aminobenzenethiol with a suitable aldehyde or ketone under acidic conditions.
Formation of the Ylidene Group: The ylidene group is introduced by reacting the brominated benzo[d]thiazole with a suitable aldehyde or ketone in the presence of a base, such as sodium hydride or potassium carbonate.
Amidation: The final step involves the formation of the benzamide moiety by reacting the ylidene intermediate with 2-methylbenzoyl chloride in the presence of a base, such as triethylamine or pyridine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-methylbenzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium cyanide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the bromine atom.
Scientific Research Applications
(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-methylbenzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific diseases.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling and response.
Affecting Gene Expression: Altering the expression of genes involved in various physiological processes.
Comparison with Similar Compounds
Structural Analogs in Benzothiazole Derivatives
Table 1: Key Structural and Physicochemical Comparisons
*Calculated based on formula C₁₆H₁₃BrN₂OS.
Key Observations :
- Electron-Withdrawing Groups : The nitro group in 6d () enhances VEGFR-2 inhibition but reduces solubility compared to the bromine in the target compound .
- Substituent Position : The 3-methyl group in the target compound may confer better metabolic stability than the 3-ethyl group in , as smaller alkyl groups are less prone to oxidative metabolism .
Physicochemical Properties
- Solubility : The 2-methylbenzamide group may reduce aqueous solubility relative to sulfonamide derivatives (e.g., ) .
Biological Activity
(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-methylbenzamide is a synthetic organic compound belonging to the class of benzothiazole derivatives. Its unique structure, which includes a thiazole ring, a bromine atom, and a methyl group, suggests significant potential for various biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Structural Characteristics
The compound can be represented by the following molecular formula:
Key Structural Features:
- Benzothiazole Core: The presence of the benzothiazole ring is crucial for its biological activity.
- Bromine and Methyl Substituents: These groups can influence lipophilicity and reactivity, potentially affecting cellular interactions.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Interaction: The compound may inhibit or activate enzymes involved in critical biochemical pathways.
- Receptor Modulation: It could interact with specific receptors, influencing cellular signaling pathways.
- Gene Expression Alteration: The compound may affect the expression of genes involved in various physiological processes.
Antitumor Activity
Research indicates that compounds with similar structures exhibit antitumor properties. For example, studies have shown that benzothiazole derivatives can inhibit cell proliferation in various cancer cell lines. A notable study demonstrated that derivatives with bromine and methyl substitutions displayed significant cytotoxicity against lung cancer cell lines with IC50 values ranging from 6.26 to 20.46 µM in 2D assays .
| Compound | Cell Line | IC50 (µM) | Assay Type |
|---|---|---|---|
| Compound 5 | HCC827 | 6.26 ± 0.33 | 2D |
| Compound 6 | NCI-H358 | 6.48 ± 0.11 | 2D |
| Compound 9 | Various | 20.46 ± 8.63 | 3D |
Antimicrobial Activity
The antimicrobial potential of this compound has been evaluated against both Gram-positive and Gram-negative bacteria. Similar compounds have shown promising antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli using broth microdilution testing .
Case Studies and Research Findings
-
Antitumor Efficacy:
- A recent study focused on the synthesis and evaluation of various benzothiazole derivatives, revealing that those with similar structures to this compound exhibited significant growth inhibition in tumor cells . The findings suggest that further exploration could lead to the development of effective anticancer agents.
- Molecular Docking Studies:
Q & A
Q. What are the key synthetic steps for synthesizing (E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-methylbenzamide?
- Methodological Answer: The synthesis involves three critical steps:
Formation of the benzothiazole core : Cyclization of 2-aminobenzenethiol with a suitable aldehyde/ketone under acidic conditions.
Introduction of the ylidene group : Brominated benzothiazole reacts with a base (e.g., NaH) to form the ylidene intermediate.
Amidation : The intermediate is treated with 2-methylbenzoyl chloride in the presence of a base (e.g., triethylamine) to yield the final product .
- Optimization Note : Industrial-scale synthesis employs continuous flow reactors and solvent optimization (e.g., DMF or THF) to enhance yield (>85%) .
Q. Which characterization techniques are essential for verifying the compound’s purity and structure?
- Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Confirms substitution patterns (e.g., bromine at C6, methyl at C3) and E/Z isomerism.
- High-Performance Liquid Chromatography (HPLC) : Ensures >95% purity by detecting residual solvents/by-products.
- Mass Spectrometry (MS) : Validates molecular weight (C₁₆H₁₃BrN₂OS; MW 377.26 g/mol) .
Q. What preliminary biological activities have been reported for this compound?
- Answer:
- Antitumor Activity : IC₅₀ values of 6.26–20.46 µM against lung cancer cell lines (HCC827, NCI-H358) in 2D/3D assays .
- Antimicrobial Activity : Moderate inhibition of Staphylococcus aureus (MIC ~12.5 µg/mL) via broth microdilution .
Advanced Research Questions
Q. How can researchers optimize bromination in the synthesis of this compound?
- Methodological Answer:
- Reagent Comparison : N-Bromosuccinimide (NBS) in CCl₄ achieves selective bromination at C6 with 90% yield, avoiding di-brominated by-products observed with Br₂ .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reactivity but may require lower temperatures (0–5°C) to suppress side reactions .
Q. What experimental strategies resolve contradictions in antitumor activity data (e.g., 2D vs. 3D assays)?
- Answer:
- 3D Tumor Spheroid Models : Higher IC₅₀ values (e.g., 20.46 µM) reflect drug penetration barriers and hypoxia-induced resistance. Use of hypoxia-targeting prodrugs or nanoparticle delivery can mitigate this .
- Mechanistic Validation : Combine cytotoxicity assays with apoptosis markers (e.g., caspase-3 activation) to confirm on-target effects .
Q. How does the bromine substituent influence bioactivity compared to chloro/fluoro analogs?
- Answer:
- Electron-Withdrawing Effects : Bromine enhances electrophilicity, improving binding to cysteine residues in target enzymes (e.g., kinase inhibitors).
- Lipophilicity : Bromine increases logP by ~0.5 units compared to Cl/F analogs, enhancing membrane permeability but potentially reducing solubility .
Q. What computational methods support structure-activity relationship (SAR) studies for this compound?
- Methodological Answer:
- Molecular Docking : Use AutoDock Vina to predict binding poses in enzyme active sites (e.g., EGFR kinase; PDB ID 1M17).
- QSAR Modeling : Develop regression models correlating substituent electronegativity (Bromine: 2.96) with IC₅₀ values .
Key Research Gaps
- Metabolic Stability : No data on CYP450-mediated oxidation or plasma half-life.
- In Vivo Efficacy : Limited studies on pharmacokinetics/dynamics in animal models.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
